molecular formula C18H13ClN2O3 B14588201 4-Chloro-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate CAS No. 61466-59-9

4-Chloro-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate

Cat. No.: B14588201
CAS No.: 61466-59-9
M. Wt: 340.8 g/mol
InChI Key: DUZDAGJNNBDVIL-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate typically involves multi-step organic reactions One common method includes the cyclization of 1-phenyl-1H-pyrazole-4-carbaldehyde with appropriate reagents to form the pyrazole coreThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-Chloro-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate involves its interaction with specific molecular targets. The pyrazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

What sets 4-Chloro-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro and acetate groups enhances its reactivity and potential for diverse applications .

Properties

CAS No.

61466-59-9

Molecular Formula

C18H13ClN2O3

Molecular Weight

340.8 g/mol

IUPAC Name

[4-chloro-2-(1-phenylpyrazole-4-carbonyl)phenyl] acetate

InChI

InChI=1S/C18H13ClN2O3/c1-12(22)24-17-8-7-14(19)9-16(17)18(23)13-10-20-21(11-13)15-5-3-2-4-6-15/h2-11H,1H3

InChI Key

DUZDAGJNNBDVIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)C2=CN(N=C2)C3=CC=CC=C3

Origin of Product

United States

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